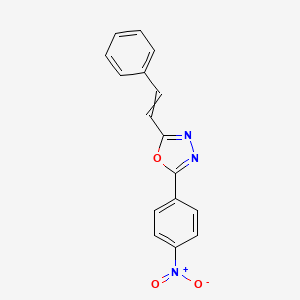![molecular formula C17H32O4 B14201352 2,2'-[Heptane-1,7-diylbis(oxy)]bis(oxane) CAS No. 830326-91-5](/img/structure/B14201352.png)
2,2'-[Heptane-1,7-diylbis(oxy)]bis(oxane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane): is an organic compound with the molecular formula C17H32O4. It consists of 32 hydrogen atoms, 17 carbon atoms, and 4 oxygen atoms . This compound is characterized by its unique structure, which includes two oxane (tetrahydropyran) rings connected by a heptane chain through ether linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane) typically involves the reaction of heptane-1,7-diol with oxane derivatives under specific conditions. The reaction is usually carried out in the presence of a strong acid or base to facilitate the formation of ether linkages.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process might include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ether linkages may be cleaved to form carbonyl compounds.
Reduction: Reduction reactions can convert any carbonyl groups back to alcohols.
Substitution: The ether linkages can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions may vary depending on the desired substitution, but strong acids or bases are often employed.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the reagents used.
Scientific Research Applications
Chemistry: 2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane) is used as a building block in organic synthesis due to its stable ether linkages and flexible heptane chain.
Biology: In biological research, this compound can be used to study the effects of ether linkages on biological systems and their interactions with other biomolecules.
Industry: Used in the production of polymers and other materials where flexible and stable linkages are required.
Mechanism of Action
The mechanism by which 2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane) exerts its effects depends on its interaction with other molecules. The ether linkages provide stability, while the heptane chain offers flexibility. These properties allow the compound to interact with various molecular targets, potentially affecting pathways involved in chemical synthesis or biological processes.
Comparison with Similar Compounds
2,2’-[Butane-1,4-diylbis(oxy)]bis(oxane): Similar structure but with a shorter butane chain.
2,2’-[Hexane-1,6-diylbis(oxy)]bis(oxane): Similar structure with a hexane chain.
Uniqueness: 2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane) is unique due to its heptane chain, which provides greater flexibility compared to shorter chains. This flexibility can be advantageous in applications requiring dynamic molecular interactions.
Properties
CAS No. |
830326-91-5 |
|---|---|
Molecular Formula |
C17H32O4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-[7-(oxan-2-yloxy)heptoxy]oxane |
InChI |
InChI=1S/C17H32O4/c1(2-6-12-18-16-10-4-8-14-20-16)3-7-13-19-17-11-5-9-15-21-17/h16-17H,1-15H2 |
InChI Key |
COYDPBYIAYZMNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCOC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14201282.png)
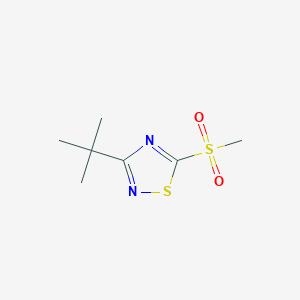

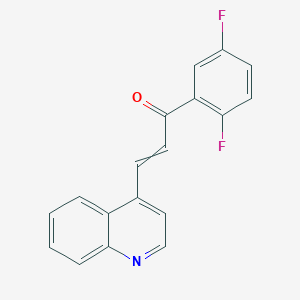
![4-Oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoic acid](/img/structure/B14201302.png)

![1-Chloro-2-[(hex-2-en-1-yl)oxy]benzene](/img/structure/B14201319.png)
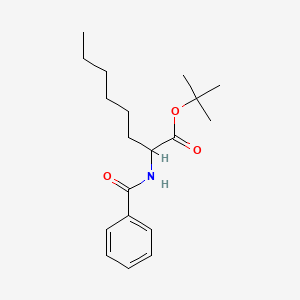
![Dimethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14201337.png)
![[1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene](/img/structure/B14201339.png)
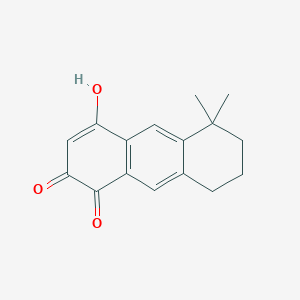
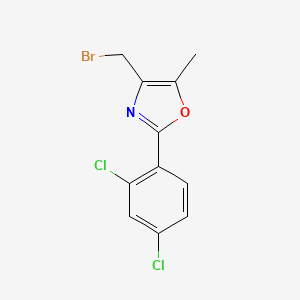
![2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14201362.png)
